molecular formula C10H15N3O3 B14902754 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Cat. No.: B14902754
M. Wt: 225.24 g/mol
InChI Key: JCJWDPRLPLYEBZ-UHFFFAOYSA-N
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Description

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is an organic compound with the molecular formula C10H15N3O3 It is characterized by the presence of a nitropyridine moiety attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol typically involves the reaction of 2-nitropyridine with 2-amino-1-butanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the reactants are reacted in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is unique due to its specific structural features, including the presence of both a nitropyridine moiety and a butanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-methyl-1-[(3-nitropyridin-2-yl)amino]butan-2-ol

InChI

InChI=1S/C10H15N3O3/c1-3-10(2,14)7-12-9-8(13(15)16)5-4-6-11-9/h4-6,14H,3,7H2,1-2H3,(H,11,12)

InChI Key

JCJWDPRLPLYEBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

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